molecular formula C13H13N3 B6600628 4-amino-N'-phenylbenzene-1-carboximidamide CAS No. 1195870-11-1

4-amino-N'-phenylbenzene-1-carboximidamide

Cat. No.: B6600628
CAS No.: 1195870-11-1
M. Wt: 211.26 g/mol
InChI Key: DTSSXEONEADBDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-phenylbenzene-1-carboximidamide typically involves the reaction of 4-aminobenzonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-amino-N’-phenylbenzene-1-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-phenylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .

Scientific Research Applications

4-Amino-N’-phenylbenzene-1-carboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-amino-N’-phenylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzonitrile
  • Aniline
  • Benzamidine

Uniqueness

4-Amino-N’-phenylbenzene-1-carboximidamide is unique due to its specific structure, which combines an amino group and a phenyl group attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

4-Amino-N'-phenylbenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carboximidamide functional group attached to a phenyl ring. Its molecular formula is C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}.

PropertyDescription
Molecular FormulaC13H12N4O2
Functional GroupsAmino, Carboximidamide
Structural FeaturesBenzene ring with amino substitution

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate biochemical pathways through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Antimicrobial Properties : Investigations have shown that it possesses antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent.
  • Anticancer Potential : Some studies have highlighted its ability to inhibit cancer cell proliferation, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study employed the DPPH method to evaluate the antioxidant capacity of this compound. The results indicated a significant inhibition of DPPH radicals compared to standard antioxidants, demonstrating its potential as an effective antioxidant .
  • Antimicrobial Evaluation :
    • In vitro tests revealed that the compound exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness as an antimicrobial agent .
  • Anticancer Research :
    • A series of experiments conducted on cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis in certain cancer types. This suggests its potential utility in developing novel anticancer therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Reduction Reactions : Using reducing agents like lithium aluminum hydride to convert nitro groups into amino groups.
  • Substitution Reactions : Employing halogenated compounds for nucleophilic substitution to introduce the carboximidamide functionality.

Summary of Findings

The biological activity of this compound underscores its potential as a versatile compound in medicinal chemistry. Its ability to act as an antioxidant, antimicrobial agent, and anticancer drug positions it as a candidate for further pharmacological exploration.

Properties

IUPAC Name

4-amino-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSSXEONEADBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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